5,7-Difluoro-1H-indazole

Vue d'ensemble

Description

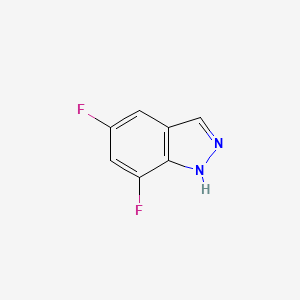

5,7-Difluoro-1H-indazole is a fluorinated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the cyclization of o-fluorobenzaldehydes with hydrazine, followed by selective fluorination . Another approach involves the use of transition metal-catalyzed reactions, such as Cu₂O-mediated cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods

Industrial production of 5,7-Difluoro-1H-indazole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Difluoro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as iron(III) chloride in methanol at elevated temperatures.

Reduction: Hydrazine hydrate in methanol at 60°C.

Substitution: Various halogenating agents and catalysts can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5,7-Difluoro-1H-indazole has shown promise as a pharmacophore in drug development targeting various diseases:

- Antitumor Activity : Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor effects against several cancer cell lines. For instance, compounds derived from this scaffold have been tested for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. One study reported an IC value of less than 4.1 nM for a derivative against FGFR1 .

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory potential. Computational studies have indicated significant binding affinities to cyclooxygenase-2 (COX-2), suggesting its utility as a selective COX-2 inhibitor .

The biological activities of this compound derivatives include:

- Antibacterial Activity : Fluorinated indazole derivatives have been shown to possess enhanced antibacterial properties compared to their non-fluorinated counterparts. In one study, a derivative displayed a zone of inhibition of 18 mm against Staphylococcus aureus, indicating its potential as an antibacterial agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in disease pathways. For example, certain derivatives have shown promising results in inhibiting IDO1, an enzyme associated with immune regulation and cancer .

Case Study 1: Antitumor Activity

A series of this compound derivatives were synthesized and evaluated for their antitumor activity against Hep-G2 cell lines. The study found that some compounds exhibited IC values comparable to established chemotherapeutics like 5-fluorouracil (5-FU), highlighting their potential as effective anticancer agents .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 0.9 | Hep-G2 |

| Compound B | 2.0 | SNU16 |

| Compound C | 25.3 | KG1 |

Case Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory properties of new indazole derivatives, molecular docking simulations revealed that certain compounds showed substantial binding affinities to COX-2. The most promising derivative demonstrated a binding affinity of approximately 9.11 kcal/mol .

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound D | 9.11 |

| Compound E | 8.80 |

| Compound F | 8.46 |

Mécanisme D'action

The mechanism of action of 5,7-Difluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indazole: The parent compound, lacking fluorine atoms.

5-Fluoro-1H-indazole: A mono-fluorinated derivative.

7-Fluoro-1H-indazole: Another mono-fluorinated derivative.

Uniqueness

5,7-Difluoro-1H-indazole is unique due to the presence of two fluorine atoms at specific positions on the indazole ring. This dual fluorination can enhance the compound’s chemical stability, bioactivity, and overall performance in various applications compared to its mono-fluorinated or non-fluorinated counterparts .

Activité Biologique

5,7-Difluoro-1H-indazole is a fluorinated derivative of indazole that has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

This compound possesses two fluorine atoms at the 5 and 7 positions, enhancing its chemical stability and biological activity. The presence of these fluorine substituents contributes to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of kinases involved in critical cell signaling pathways, which is pivotal in cancer therapy and other disease treatments.

Antitumor Activity

Numerous studies have investigated the antitumor potential of this compound derivatives. For instance, a series of indazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as Hep-G2 (liver cancer) and K562 (chronic myeloid leukemia). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-Fu), highlighting their potential as effective anticancer agents .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | Hep-G2 | 4.2 |

| This compound Derivative B | K562 | 3.8 |

| 5-Fluorouracil (Positive Control) | Hep-G2 | 6.0 |

| 5-Fluorouracil (Positive Control) | K562 | 5.0 |

The antitumor effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : Studies have shown that treatment with certain derivatives leads to increased apoptosis in cancer cells. For example, K562 cells treated with a specific derivative exhibited a dose-dependent increase in total apoptosis rates .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in treated cells .

- Protein Expression Modulation : Western blot analyses revealed that treatment with these compounds altered the expression of key apoptotic proteins, decreasing anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels .

Structure-Activity Relationships (SAR)

The efficacy of this compound derivatives can be significantly influenced by their structural modifications. Research indicates that substituents at specific positions on the indazole ring affect biological activity:

- Fluorine Substituents : The introduction of fluorine at various positions has been shown to enhance enzymatic inhibition and antiproliferative properties. For example, derivatives with difluoro substitutions demonstrated superior activity against tumor cell lines compared to their mono-fluorinated counterparts .

Case Studies and Clinical Relevance

Recent investigations have highlighted the therapeutic potential of indazole derivatives in clinical settings:

- In Vivo Studies : Some studies have transitioned from in vitro efficacy to in vivo models, demonstrating significant antitumor effects and acceptable toxicity profiles. These findings suggest a promising avenue for further clinical trials aimed at evaluating the safety and efficacy of these compounds in humans .

- Inflammatory Conditions : Beyond cancer therapy, indazole derivatives have also shown promise as anti-inflammatory agents through selective inhibition of cyclooxygenase-2 (COX-2) enzymes. Molecular docking studies indicated strong binding affinities for COX-2, suggesting potential applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

5,7-difluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXXSPZUKNLLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.